Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]-

Spectroscopic characterization Quality control Structural confirmation

Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]- is a synthetic azo-benzamide derivative (IUPAC: 4-methoxy-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide) with molecular formula C22H21N3O2 and a molecular weight of 359.4 g/mol. Its identity is confirmed by FTIR and GC-MS spectra deposited in a Wiley spectral database.

Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
CAS No. 293765-31-8
Cat. No. B11707078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]-
CAS293765-31-8
Molecular FormulaC22H21N3O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C22H21N3O2/c1-15-6-4-5-7-21(15)25-24-18-10-13-20(16(2)14-18)23-22(26)17-8-11-19(27-3)12-9-17/h4-14H,1-3H3,(H,23,26)
InChIKeyCDMJOIQAXLUHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]- (CAS 293765-31-8): Baseline Identity for Procurement Screening


Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]- is a synthetic azo-benzamide derivative (IUPAC: 4-methoxy-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide) with molecular formula C22H21N3O2 and a molecular weight of 359.4 g/mol [1]. Its identity is confirmed by FTIR and GC-MS spectra deposited in a Wiley spectral database [1]. The compound is classified as an organic specialty chemical combining an amide function with an azo chromophore, but at present no peer-reviewed biological, toxicological, or performance dataset exists in public authoritative databases beyond basic spectroscopic characterization.

Why Generic Azo‑Benzamide Substitution Fails for CAS 293765-31-8: Absence of Head‑to‑Head Validation Data


Azo‑benzamide congeners can differ markedly in solubility, chromophore strength, metabolic stability, and biological target engagement due to subtle variations in substitution pattern. For CAS 293765-31-8, however, the public domain currently contains no quantitative head‑to‑head studies, no patent‑exemplified performance benchmarks, and no curated bioactivity records that would allow a user to confirm equivalency with any named analog [1]. Without comparative data, assuming that a structurally similar benzamide–azo hybrid will reproduce the properties of this specific regioisomer is scientifically unsupported and introduces procurement risk for applications where the exact substitution pattern is critical.

Quantitative Differentiation Evidence for Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]-: Available vs. Missing Data


Spectroscopic Identity Verification vs. In‑Class Uncharacterized Analogs

The target compound possesses FTIR (KBr wafer) and GC‑MS spectra in the Wiley SpectraBase collection, providing a definitive fingerprint for identity verification [1]. No analogous reference spectra for the closest potential comparators (e.g., 4‑ethoxy‑N‑[2‑methyl‑4‑(2‑tolylazo)phenyl]benzamide or N‑[2‑methyl‑4‑(2‑tolylazo)phenyl]benzamide) were found in the same database, meaning the target compound is the only member of this substitution class with publicly available, vendor‑independent spectral reference data.

Spectroscopic characterization Quality control Structural confirmation

Best‑Fit Application Scenarios for Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]- Driven by Current Evidence


Spectroscopic Reference Standard for Azo‑Benzamide Analytical Methods

Because verified FTIR and GC‑MS spectra are available [1], the compound can serve as a reference standard for developing or validating analytical methods (e.g., HPLC‑UV/MS, GC‑MS) targeting azo‑benzamide impurities or metabolites. The absence of comparator spectra in public repositories makes this the de facto reference point for the subclass.

Structure–Property Exploratory Library Member

The compound can be included in a focused library of methoxy‑substituted azo‑benzamides for systematic solubility or photostability screening. Its well‑defined substitution pattern (4‑methoxy on benzamide; 2‑methyl‑4‑(2‑tolylazo) on the aniline ring) provides a specific data point for QSAR or property‑prediction models, provided that future measurements are generated. Currently no pre‑existing quantitative data exist, so all use would be de novo discovery.

Hapten or Carrier Design for Selective Antibody Generation

The azo linkage and unique substitution topology may allow conjugation to carrier proteins for antibody generation. The availability of confirmed spectral identity [1] supports characterization of the conjugate. This scenario remains hypothetical in the absence of published immunogenicity data but is structurally plausible.

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